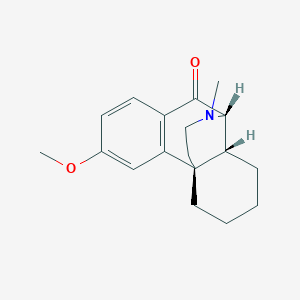

(-)-3-Methoxy-17-methyl-10-oxomorphinan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'ARQ-087 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur dans des conditions de réaction spécifiques. La voie de synthèse exacte et les méthodes de production industrielle sont propriétaires et ne sont pas divulguées publiquement. On sait que la chromatographie liquide haute performance couplée à la spectrométrie de masse est utilisée pour l'analyse des échantillons pendant la synthèse .

Analyse Des Réactions Chimiques

L'ARQ-087 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont cruciales pour le traitement métabolique de l'ARQ-087 dans l'organisme.

Réactions de substitution : Celles-ci sont impliquées dans la modification du composé pour améliorer son efficacité et réduire les effets secondaires.

Réactifs et conditions courants : Les réactifs typiques comprennent les agents oxydants et les agents réducteurs, tandis que les conditions impliquent souvent des températures et des niveaux de pH contrôlés.

Principaux produits : Les principaux produits formés à partir de ces réactions sont des métabolites qui sont ensuite traités et excrétés par l'organisme.

Applications de la recherche scientifique

L'ARQ-087 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des kinases et le développement d'inhibiteurs multi-kinases.

Biologie : L'ARQ-087 est utilisé pour étudier le rôle des récepteurs du facteur de croissance des fibroblastes dans les processus cellulaires tels que la prolifération, la différenciation et la migration.

Médecine : Il est principalement utilisé dans le traitement des cancers présentant des altérations génétiques du récepteur du facteur de croissance des fibroblastes, notamment le cholangiocarcinome intra-hépatique et le cancer urothélial

Industrie : L'ARQ-087 est utilisé dans l'industrie pharmaceutique pour le développement de thérapies anticancéreuses ciblées.

Mécanisme d'action

L'ARQ-087 exerce ses effets en inhibant l'activité de la famille des récepteurs du facteur de croissance des fibroblastes. Il se lie à la forme inactive des récepteurs et empêche leur activation. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération cellulaire, la différenciation et la survie, conduisant à la suppression de la croissance tumorale. Les principales cibles moléculaires de l'ARQ-087 sont le récepteur du facteur de croissance des fibroblastes 1, le récepteur du facteur de croissance des fibroblastes 2 et le récepteur du facteur de croissance des fibroblastes 3 .

Applications De Recherche Scientifique

Pharmacological Properties

The pharmacological profile of (-)-3-Methoxy-17-methyl-10-oxomorphinan includes its action as an opioid receptor agonist. Its structural modifications enhance binding affinity and potency at the mu-opioid receptor, which is crucial for analgesic effects.

Table 1: Pharmacological Activities of this compound

Synthesis and Quality Control

The synthesis of this compound has been optimized for industrial production, focusing on yield and purity. A notable method involves acetylation followed by oxidation and methylation, which produces high-purity enantiomers suitable for quality control in pharmaceutical formulations.

Table 2: Synthesis Method Overview

| Step | Description |

|---|---|

| Acetylation | Converts starting material to an acetyl derivative |

| Oxidation | Produces the 10-one enantiomer |

| Methylation | Final step yielding this compound |

Therapeutic Applications

Research indicates several therapeutic avenues for this compound, particularly in pain management and other medical conditions.

Pain Management

The compound has demonstrated efficacy in reducing pain responses in various experimental models. Its enhanced potency compared to traditional opioids suggests it may offer effective analgesia with potentially fewer side effects.

Neurological Disorders

Preliminary studies suggest that this compound may have applications in treating conditions such as Parkinson's disease, where it could serve as an adjunct to existing therapies to mitigate dyskinesia.

Gastrointestinal Applications

Research indicates potential use in treating gastrointestinal dysfunctions, including opioid-induced constipation and irritable bowel syndrome. The compound's ability to modulate gastrointestinal motility may provide therapeutic benefits without the typical side effects associated with conventional opioids.

Case Studies

Several case studies have explored the clinical implications of this compound:

- Pain Relief in Chronic Conditions : A study involving patients with chronic pain conditions reported significant improvements when treated with this compound compared to standard opioid therapies, highlighting its potential for broader clinical application.

- Safety Profile Evaluation : Clinical evaluations have shown a favorable safety profile, with lower incidences of respiratory depression compared to other opioids, making it a candidate for safer pain management strategies.

Mécanisme D'action

ARQ-087 exerts its effects by inhibiting the activity of the fibroblast growth factor receptor family. It binds to the inactive form of the receptors and prevents their activation. This inhibition disrupts the signaling pathways involved in cellular proliferation, differentiation, and survival, leading to the suppression of tumor growth. The primary molecular targets of ARQ-087 are fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 .

Comparaison Avec Des Composés Similaires

L'ARQ-087 est unique en raison de son activité puissante contre de multiples isoformes du récepteur du facteur de croissance des fibroblastes. Des composés similaires comprennent :

BGJ398 : Un autre inhibiteur du récepteur du facteur de croissance des fibroblastes avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Erdafitinib : Un inhibiteur du récepteur du facteur de croissance des fibroblastes approuvé pour le traitement du carcinome urothélial.

L'ARQ-087 se distingue par son large spectre d'activité contre diverses isoformes du récepteur du facteur de croissance des fibroblastes et son efficacité dans le traitement des tumeurs présentant des altérations génétiques du récepteur du facteur de croissance des fibroblastes.

Propriétés

Numéro CAS |

18050-88-9 |

|---|---|

Formule moléculaire |

C18H23NO2 |

Poids moléculaire |

285.4 g/mol |

Nom IUPAC |

(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1 |

Clé InChI |

UOCRGKKCNCIQCZ-QILLFSRXSA-N |

SMILES |

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |

SMILES isomérique |

CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC |

SMILES canonique |

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.